2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
Structure and Properties 2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a dihydroimidazolone derivative featuring two 4-methylphenyl substituents at the 5-position of the imidazole ring. The presence of dual methyl groups on the phenyl rings increases lipophilicity, which may improve membrane permeability compared to polar substituents like methoxy or halogens .
For example:
- Chlorination of precursors (e.g., using SOCl₂) to generate reactive intermediates, followed by nucleophilic substitution or condensation with aromatic aldehydes/ketones .
- Use of tetrakis(dimethylamino)ethylene (TDAE) to facilitate coupling reactions between chloromethyl-substituted imidazoles and carbonyl derivatives .
Applications Though specific biological data for this compound are absent, structurally similar imidazolones are noted for antimicrobial and anticancer activities. For instance, derivatives with fluorophenyl or indole substituents exhibit growth inhibitory effects against microbial strains .
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-4-[(4-methylphenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-3-7-14(8-4-12)11-18(16(22)20-17(19)21-18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGWBMRWSQDPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Substitution Reactions:
Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Key Observations
Lipophilicity and Solubility :
- The target compound’s methyl groups contribute to higher lipophilicity compared to methoxy- or halogen-substituted analogs, favoring passive diffusion across biological membranes .
- Polar groups (e.g., methoxy in ) improve aqueous solubility but may limit blood-brain barrier penetration.
Synthetic Complexity :
- Halogenated derivatives (e.g., ) require multi-step synthesis, increasing production costs.
- Thiophene- and furan-containing analogs () introduce heterocyclic diversity but may face stability challenges under oxidative conditions.
Biological Activity :
- Fluorophenyl derivatives (e.g., ) show enhanced binding to enzymes like kinases due to fluorine’s strong electronegativity.
- Nitro-substituted compounds () exhibit higher reactivity but are prone to metabolic reduction, limiting their therapeutic utility .
Stability and Storage :
- Several analogs (e.g., ) are discontinued, likely due to instability or poor shelf life. The target compound’s methyl groups may confer better stability than electron-withdrawing substituents (e.g., nitro or methoxy).
Crystallographic and Analytical Tools
- Structural characterization of related compounds relies on tools like SHELX for X-ray refinement and ORTEP-III for visualizing anisotropic displacement ellipsoids . These methods confirm the planar geometry of the imidazole core and substituent orientations .
Research Findings and Trends
- Antimicrobial Activity: Imidazolones with indole or pyrazole moieties (e.g., ) demonstrate moderate to strong growth inhibition against E. coli and S.
- Anticancer Potential: Tricyclic diimidazo derivatives (e.g., ) show potent cytotoxicity, highlighting the importance of ring saturation and substituent bulk in modulating activity.
Biological Activity
The compound 2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one, often referred to as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
Research indicates that compounds with imidazole structures often exhibit a range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of enzyme activities and receptor interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of imidazole derivatives. For example, the compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes which are crucial in the inflammatory response. In vitro assays demonstrated that the compound significantly reduced COX-2 activity with an IC value comparable to standard anti-inflammatory drugs.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary tests against various bacterial strains have indicated that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. Further exploration is necessary to establish its efficacy and mechanism against specific pathogens.
Synthesis and Evaluation
A notable study synthesized several derivatives of imidazole including 2-Amino-5-(4-methylphenyl)-... and evaluated their biological activities. The synthesized compounds were subjected to bioassays including carrageenan-induced paw edema models in rats, demonstrating significant anti-inflammatory effects compared to traditional treatments like indomethacin.
Structure–Activity Relationship (SAR)
The SAR studies have revealed that modifications at specific positions on the imidazole ring can enhance biological activity. Compounds with electron-donating groups showed increased potency against COX enzymes, providing insights for future drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
